molecular formula C23H19NO5 B12683257 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone CAS No. 85946-14-1

1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone

Cat. No.: B12683257
CAS No.: 85946-14-1
M. Wt: 389.4 g/mol
InChI Key: PRFLHIULISVRAU-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone is a complex organic compound with a unique structure that combines anthraquinone with amino, hydroxy, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone typically involves multiple steps, starting with the preparation of the anthraquinone coreThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biological stain and in fluorescence microscopy.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other colorants

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone
  • 1-Amino-4-hydroxy-2-(2-(3-aminopropoxy)ethoxy)anthraquinone

Comparison: Compared to its analogs, 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone exhibits unique properties due to the presence of the 3-methylphenoxy group. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

85946-14-1

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

1-amino-4-hydroxy-2-[2-(3-methylphenoxy)ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C23H19NO5/c1-13-5-4-6-14(11-13)28-9-10-29-18-12-17(25)19-20(21(18)24)23(27)16-8-3-2-7-15(16)22(19)26/h2-8,11-12,25H,9-10,24H2,1H3

InChI Key

PRFLHIULISVRAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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